molecular formula C20H15N3O4 B14522596 N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine CAS No. 62799-37-5

N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine

Cat. No.: B14522596
CAS No.: 62799-37-5
M. Wt: 361.3 g/mol
InChI Key: JYEOOHWSPGEJFZ-UHFFFAOYSA-N
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Description

N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine is a complex organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic electronics, photonics, and as intermediates in organic synthesis. This particular compound is characterized by the presence of nitro groups at the 2 and 7 positions, a phenyl group, and a methylated nitrogen atom.

Properties

CAS No.

62799-37-5

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

N-methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine

InChI

InChI=1S/C20H15N3O4/c1-21(13-5-3-2-4-6-13)20-18-11-14(22(24)25)7-9-16(18)17-10-8-15(23(26)27)12-19(17)20/h2-12,20H,1H3

InChI Key

JYEOOHWSPGEJFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine typically involves multiple steps. One common approach is the nitration of 9H-fluoren-9-one to introduce nitro groups at the 2 and 7 positions. This is followed by the reduction of the ketone to form the corresponding amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamine, while oxidation could lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2,7-dinitro-N-phenyl-9H-fluoren-9-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both nitro groups and a methylated nitrogen atom makes it a versatile intermediate for further chemical modifications.

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